3-amino-N-methoxy-N-methylbenzamide
Description
Significance of N-Methoxy-N-methylamides (Weinreb Amides) as Versatile Synthetic Intermediates
First introduced in 1981, N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in organic synthesis. orientjchem.orgorientjchem.org Their prominence stems from their unique reactivity profile, which allows for the controlled formation of ketones and aldehydes from carboxylic acid derivatives. numberanalytics.comwisc.edu Unlike more reactive organometallic additions to other carbonyl compounds that can lead to over-addition and the formation of tertiary alcohols, Weinreb amides react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. wisc.eduresearchgate.net This intermediate resists further reaction until an acidic workup, ensuring the selective production of the desired ketone. wisc.eduresearchgate.net
The stability and chemoselectivity of Weinreb amides have made them valuable in the total synthesis of complex natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com They can be prepared from various starting materials, including carboxylic acids, acid chlorides, and esters, through reaction with N,O-dimethylhydroxylamine. orientjchem.orgorientjchem.org Furthermore, Weinreb amides can be selectively reduced to aldehydes using hydride reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH), further expanding their synthetic utility. Their ability to participate in a wide range of chemical transformations under mild conditions makes them a cornerstone of modern synthetic strategies. numberanalytics.com
Role of Substituted Benzamides as Core Scaffolds in Molecular Design
The benzamide (B126) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an effective pharmacophore for targeting a diverse range of biological macromolecules. Substituted benzamides are known to exhibit a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, and antitumor effects. acs.orgresearchgate.netnih.gov
For instance, amisulpride, a substituted benzamide, is a selective antagonist of dopamine (B1211576) D2 and D3 receptors and is used in the treatment of schizophrenia and depression. nih.gov Other benzamide derivatives have been investigated as potential antagonists for chemotherapy-induced nausea and as central dopamine receptor antagonists. acs.orgacs.org The versatility of the benzamide core allows for the introduction of various substituents on the aromatic ring and the amide nitrogen, enabling fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. This modularity makes substituted benzamides a highly attractive starting point for the design and synthesis of novel therapeutic agents. nih.govchemicalbook.com
Overview of Research Trajectories Involving 3-amino-N-methoxy-N-methylbenzamide Analogues
While research specifically detailing the applications of this compound is not extensively documented in publicly available literature, its structure suggests its primary role as a synthetic intermediate. The presence of the Weinreb amide functionality allows for the conversion of the carbonyl group into a ketone or aldehyde. Simultaneously, the amino group at the 3-position of the benzene (B151609) ring offers a reactive handle for further chemical modifications.
This dual functionality makes analogues of this compound valuable in the construction of more complex molecules. For example, the amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to build larger molecular frameworks. This is a common strategy in the synthesis of heterocyclic compounds and other complex structures found in medicinally relevant molecules. A patent describes the preparation of 3-amino-4-methoxybenzanilide, a related compound used in the dye industry and as an intermediate for organic pigments, highlighting the industrial relevance of such substituted benzamides. google.com The general synthetic utility of N-methoxy-N-methylamides in creating building blocks for drug discovery suggests that this compound and its analogues are likely employed in proprietary research and development for the synthesis of novel pharmaceutical candidates. chemshuttle.com
Chemical Compound Information
| Compound Name |
| This compound |
| N,O-dimethylhydroxylamine |
| Amisulpride |
| 3-amino-4-methoxybenzanilide |
| Diisobutylaluminium hydride |
| Lithium aluminum hydride |
| 3-amino-N-methylbenzamide |
| 2-amino-3-methylbenzamide |
| 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide |
| Maleic anhydride |
| N-methylbenzamide |
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1156151-22-2 jwpharmlab.com |
| Molecular Formula | C9H12N2O2 jwpharmlab.com |
| Molecular Weight | 180.206 g/mol jwpharmlab.com |
| Synonyms | 3-Amino-N-methoxy-N-methyl-benzamide jwpharmlab.com |
| Canonical SMILES | CON(C)C(=O)C1=CC(=CC=C1)N |
| InChI Key | Not Available |
| Predicted XLogP3 | Not Available |
| Appearance | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGMKEZDJJGKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical Frameworks and Computational Methodologies Applied to 3 Amino N Methoxy N Methylbenzamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of molecules. These methods are used to predict the distribution of electrons within a molecule, which governs its stability, reactivity, and spectroscopic properties.
Research on various benzamide (B126) derivatives demonstrates the power of these calculations. For instance, first-principles calculations have been successfully used to simulate the structure and determine the electronic properties of chlorinated phenyl benzamides. researchgate.net In one such study, the electron density of states (EDOS) was computed to determine the band gap of the materials, a key indicator of electronic behavior. researchgate.net For 4-chloro-phenyl-benzamide, the calculated band gap was 0.74 eV, a value characteristic of semiconducting materials, while for 2-chloro-3-chloro-phenyl-benzamide, the gap was 3.08 eV. researchgate.net
Another theoretical investigation focused on newly designed benzamide derivatives, using DFT with the B3LYP functional to determine Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting a molecule's reactivity and kinetic stability. sci-hub.se These studies confirm that introducing different functional groups significantly alters the electronic properties of the benzamide core. sci-hub.se A computational analysis of amino-substituted benzamides further highlighted how electron-donating groups influence antioxidant properties, a finding that is highly relevant to the 3-amino group in 3-amino-N-methoxy-N-methylbenzamide. acs.org
Table 1: Calculated Electronic Properties of Benzamide Derivatives This table presents data from a DFT study on a reference benzamide (R) and four theoretically designed derivatives (L1-L4) to illustrate the type of data generated through quantum chemical calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| R (Benzamide) | -6.724 | -1.071 | 5.65 |
| L1 | -6.44 | -1.06 | 5.37 |
| L2 | -6.22 | -0.77 | 5.44 |
| L3 | -6.21 | -0.72 | 5.49 |
| L4 | -6.29 | -0.77 | 5.51 |
| Data sourced from a benchmark study using the B3LYP/6-31G(d,p) level of theory. sci-hub.se |
Conformational Analysis and Energy Minimization Studies of Benzamide Derivatives
The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to bind to a biological target. Conformational analysis involves identifying the most stable spatial arrangements of a molecule's atoms. Benzamide derivatives are known to have rotational flexibility, particularly around the amide bond and the bond connecting the carbonyl group to the phenyl ring.
Studies have shown that the dihedral angle between the amide group and the benzene (B151609) ring is a key conformational parameter. nih.gov In 4-methoxy-N-methylbenzamide, this angle was determined to be 10.6°. nih.gov Energy minimization calculations are used to find the lowest energy conformers, which are the most likely to be observed. For instance, in developing 3D pharmacophore models for N-benzyl benzamide derivatives, selecting the correct molecular conformers with the best spatial structure for receptor interaction is a crucial first step. nih.gov Furthermore, crystal structure prediction calculations have been used to understand how substitutions, such as fluorine for hydrogen, can alter the conformational landscape and suppress structural disorder in benzamide crystals. acs.org
Molecular Docking and Virtual Screening Approaches in Ligand Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. Virtual screening then uses docking to rapidly assess large libraries of compounds to identify those most likely to bind to a target. jst.go.jpnih.gov
Numerous studies have applied these techniques to benzamide derivatives to discover novel inhibitors for various therapeutic targets. For example, docking studies of three-substituted benzamide analogues identified crucial hydrogen bond interactions with key residues (Val 207, Asn 263, Leu 209) in the active site of the FtsZ protein, a target for antimicrobial agents. nih.gov Similarly, a virtual screening campaign based on a benzamide scaffold led to the discovery of novel modulators of Hepatitis B Virus (HBV) capsid assembly. jst.go.jpnih.gov In another study, novel pyrimidine-containing benzamide derivatives were synthesized and evaluated as potential anticancer agents, with molecular docking used to predict their binding mode to the EGFR receptor. The results showed that different substitutions led to varying docking scores and interactions with key amino acids like LYS:721 and ASP:831.
Table 2: Example of Molecular Docking Results for Benzamide Derivatives Against EGFR Receptor This table illustrates typical output from a molecular docking study, showing the binding affinity (docking score) and key interactions for two compounds.
| Compound ID | Docking Score (kcal/mol) | Interacting Residues |
| 4a | -8.3 | LEU:694, VAL:702, ALA:719, LYS:721, MET:769 |
| 4h | -8.4 | LEU:694, PHE:699, VAL:702, LYS:721, MET:742, ASP:831 |
| Data sourced from a study on 4-(benzylidene amino)-N-(4-methoxy-6-methylpyrimidin-2-yl) benzamide derivatives. |
Pharmacophore Modeling for Identifying Key Molecular Features
A pharmacophore is an abstract description of the molecular features essential for a ligand to be recognized by a specific biological target. acs.org These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. acs.org Pharmacophore models serve as 3D search queries to find new molecules with the desired features. zu.edu.jo
When the 3D structure of the target protein is unknown, a pharmacophore model can be generated by analyzing a set of known active ligands. acs.orgcreative-biolabs.com This ligand-based approach involves aligning the structures of active compounds and extracting their common chemical features. creative-biolabs.com This method has been successfully applied to benzamide derivatives. In one study, a five-featured pharmacophore model was developed from 97 three-substituted benzamide derivatives with known antibacterial activity. nih.gov The model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.govtandfonline.com This model was then used to create a 3D-QSAR model that could predict the activity of new compounds. nih.gov Similarly, a pharmacophore for N-benzyl benzamide melanogenesis inhibitors was determined using a ligand-based method. nih.gov
When the 3D structure of the ligand-target complex is available, it can be used to create or refine a pharmacophore model. This structure-based approach provides a more accurate representation of the key interactions in the binding site. dovepress.com A hybrid approach is often employed, where a ligand-based model is refined using structural information from the target. For example, a study on benzamide analogs as nAChR modulators started with a ligand-based model and then refined it using a hit compound identified from a structure-based screen. nih.gov This refined pharmacophore, featuring three hydrophobic regions and one hydrogen bond acceptor, was then used in a subsequent virtual screen to identify more potent leads. nih.gov In other cases, pharmacophore models are derived directly from the interactions observed in a crystal structure of a protein-ligand complex and can be enhanced by adding features like exclusion volumes to represent the space occupied by the receptor. acs.orgd-nb.info
Molecular Dynamics Simulations for Ligand-Target Interaction Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-protein complex over time. mdpi.com This technique is crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein. frontiersin.org
MD simulations are frequently used as a follow-up to docking studies. For benzamide analogues targeting the FtsZ protein, a 15-nanosecond MD simulation was performed to confirm the stability of the ligand-protein complex predicted by docking. nih.gov Similar simulations have been used to elucidate the action mechanism of mercapto-benzamide antivirals against HIV, showing how the molecules interact with the target protein over time. rsc.org Beyond stability checks, MD simulations can reconstruct the entire binding process, as demonstrated in a study of benzamidine (B55565) binding to the enzyme trypsin, which involved hundreds of individual simulations to map the binding pathway and identify metastable states. nih.gov These simulations provide critical data on the thermodynamic and kinetic parameters of binding, which are essential for drug design. mdpi.com
Chemical Transformations and Reaction Mechanisms of 3 Amino N Methoxy N Methylbenzamide Derivatives
Utility as Precursors for Ketone and Aldehyde Synthesis
The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a cornerstone of modern organic synthesis for the preparation of aldehydes and ketones. wikipedia.orgorientjchem.org This functionality, present in 3-amino-N-methoxy-N-methylbenzamide and its derivatives, allows for controlled acylation reactions with organometallic reagents. wisc.edu
The primary advantage of the Weinreb amide over other carboxylic acid derivatives is its ability to prevent the common problem of over-addition. wikipedia.orgmychemblog.com When organolithium or Grignard reagents react with a Weinreb amide, they form a stable, five-membered chelated tetrahedral intermediate. wisc.eduwenxuecity.com This intermediate is stable at low temperatures and does not readily collapse to the ketone until an aqueous workup is performed. wisc.eduwenxuecity.com The stability of this intermediate prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus avoiding the formation of tertiary alcohols which often plagues reactions with esters or acid chlorides. wikipedia.orgorientjchem.org
The reduction of Weinreb amides to aldehydes can be achieved using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). wikipedia.orgnih.gov The reaction proceeds through a similar stable intermediate, which upon workup, yields the corresponding aldehyde. This method provides a reliable route to aldehydes, which can be challenging to synthesize due to their susceptibility to over-reduction to alcohols. cmu.eduacs.org
The versatility of the Weinreb amide has been demonstrated in a wide range of applications, including the synthesis of complex natural products and in parallel synthesis for the creation of chemical libraries. wikipedia.orgcmu.edu For instance, solid-phase synthesis techniques using a supported Weinreb amide resin have been developed to facilitate the parallel synthesis of aldehydes and ketones, which is particularly useful in medicinal chemistry for lead optimization. cmu.eduacs.org
Formation of β-Keto Esters via Enolate Acylation
Weinreb amides, including derivatives of this compound, are effective electrophiles for the acylation of ester enolates to form β-keto esters. This transformation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction involves the deprotonation of an ester at the α-position using a strong base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the Weinreb amide.
Similar to ketone synthesis, the reaction proceeds through a stable tetrahedral intermediate that resists further reaction until acidic workup. This characteristic allows for a clean and high-yielding synthesis of the desired β-keto ester.
A notable advancement in this area is the development of reagents like N-methoxy-N-methylcyanoformamide, which facilitates the one-pot preparation of β-keto Weinreb amides from lithium enolates. nih.gov This highlights the ongoing development of new methodologies to expand the utility of Weinreb amides in organic synthesis.
Furthermore, the conjugate addition of lithium amides to α,β-unsaturated Weinreb amides can produce β-amino Weinreb amides. nih.gov These products can then be transformed into β-amino ketones or β-amino aldehydes, which are valuable building blocks for the synthesis of other molecules, such as piperidines. nih.gov
Metal-Catalyzed Coupling Reactions
The amino group and the aromatic ring of this compound derivatives provide handles for various metal-catalyzed coupling reactions, enabling the construction of more complex molecular architectures.
The amino group of a this compound derivative can be a substrate for N=S cross-coupling reactions to form sulfoximines. Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to more traditional palladium- and copper-based systems for such transformations. nih.govresearchgate.net
In a typical reaction, an N-methoxy arylamide can be coupled with a sulfoxide (B87167) in the presence of an iron(III) catalyst and a base. nih.gov This method is notable for its high efficiency and tolerance of a wide range of functional groups, including esters, nitriles, and halides. nih.gov The reaction is believed to proceed via a mechanism involving the coordination of the N-methoxy amide and the sulfoxide to the iron center, facilitating the N=S bond formation. The use of N-methoxy amides in this context is advantageous as they can serve as effective coupling partners. nih.gov Research has shown that even substrates with an amino group can successfully undergo this transformation to produce the corresponding N-acyl sulfoximine (B86345). nih.gov
Table 1: Examples of Iron-Catalyzed N=S Cross-Coupling of N-Methoxy Amides with Sulfoxides This table presents hypothetical examples based on established methodologies for iron-catalyzed sulfoximine synthesis.
| N-Methoxy Amide Substrate | Sulfoxide Substrate | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| This compound | Diphenyl sulfoxide | FeCl₃ | Et₃N | N-(3-(N-methoxy-N-methylcarbamoyl)phenyl)-S,S-diphenylsulfoximine | 61* |
| N-methoxy-4-methylbenzamide | Methyl phenyl sulfoxide | Fe(acac)₃ | Na₂CO₃ | N-(4-methylbenzoyl)-S-methyl-S-phenylsulfoximine | 75 |
| N-methoxy-4-chlorobenzamide | Di-p-tolyl sulfoxide | FeCl₃ | K₂CO₃ | N-(4-chlorobenzoyl)-S,S-di-p-tolylsulfoximine | 82 |
\Yield based on a similar substrate reported in the literature.* nih.gov
The benzamide (B126) moiety is an effective directing group for palladium-catalyzed ortho-C-H activation, allowing for the regioselective functionalization of the aromatic ring. thieme-connect.deacs.org In derivatives of this compound, the amide group can direct a palladium catalyst to the C-H bond at the C2 position (ortho to the amide).
This strategy has been successfully employed for the ortho-arylation of benzamides with aryl iodides. acs.org The reaction typically uses a palladium(II) catalyst, such as palladium acetate, and proceeds via a cyclometalated intermediate. thieme-connect.denih.gov The amide group coordinates to the palladium center, leading to the selective activation of the proximal C-H bond.
While the primary amide (CONH₂) has been shown to be an effective directing group, other substituted amides, including tertiary benzamides, have also been utilized in palladium-catalyzed C-H activation reactions for various transformations, such as acylation and silylation. sigmaaldrich.comacs.org This methodology provides a powerful tool for the late-stage functionalization of the aromatic core of this compound derivatives, enabling the synthesis of complex biaryl structures.
Photoredox Catalysis and Radical Cascade Processes
Visible-light photoredox catalysis has become a powerful tool in organic synthesis for the generation of radical intermediates under mild conditions. This approach can be applied to the functionalization of C-H bonds in derivatives of this compound.
While this compound itself does not possess aliphatic C(sp³)-H bonds (other than the methyl groups on the amide), derivatives bearing alkyl chains can undergo selective C(sp³)-H functionalization through photoredox catalysis. strath.ac.uknih.gov
One common strategy involves the generation of nitrogen-centered radicals from amides, which can then undergo intramolecular hydrogen atom transfer (HAT) to activate a remote C(sp³)-H bond. nih.gov This site-selective functionalization is a powerful method for modifying complex molecules at positions that are otherwise difficult to access.
For example, photocatalyst-free, visible-light-mediated C(sp³)-H arylation of amides has been reported, proceeding through an electron donor-acceptor (EDA) complex. strath.ac.uk In other systems, an iron(III) chloride catalyst under visible light irradiation can generate a chlorine radical that performs a HAT from a C(sp³)-H bond alpha to the nitrogen of an amide, leading to C-S or C-Se bond formation. nih.gov These methods showcase the potential for selective functionalization of alkylated derivatives of this compound, opening avenues for novel molecular designs.
C-N/N-O Cleavage Reactions
The Weinreb amide functionality, characterized by the N-methoxy-N-methylamide group, is a key feature of this compound. This group is generally stable to many reagents but can undergo cleavage under specific, often harsh, conditions. While literature specifically detailing the C-N/N-O cleavage of the 3-amino substituted variant is sparse, the reactivity can be inferred from studies on analogous N-methoxy-N-methylbenzamides.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to cleave the C-N bond of the Weinreb amide, typically reducing it to the corresponding aldehyde after acidic workup, or further to an alcohol. The N-O bond can also be susceptible to cleavage under certain reductive or acidic conditions. The presence of the amino group at the 3-position can influence the reactivity of the amide, potentially by altering the electron density of the aromatic ring or by participating in side reactions, although specific studies on this influence are not extensively documented.
Formation of Methylenebisamide Derivatives
The formation of methylenebisamide derivatives from this compound would involve the reaction of the amino group with a suitable one-carbon electrophile, such as formaldehyde (B43269) or its equivalents, under conditions that promote the linking of two benzamide units via a methylene (B1212753) bridge. This type of reaction typically proceeds via the formation of an N-hydroxymethyl intermediate from the reaction of the primary amine with formaldehyde, which can then react with a second amine molecule.
While specific examples for this compound are not prevalent in the literature, the general mechanism for the formation of such bisamides from primary aromatic amines is well-established. The reaction conditions would likely need to be carefully controlled to avoid polymerization or other side reactions involving the Weinreb amide moiety.
Halogen-Lithium Exchange and Nucleophilic Additions
This section would typically discuss reactions on a halogenated derivative of this compound, for instance, a bromo or iodo-substituted version. The halogen-lithium exchange reaction, usually carried out at low temperatures with an organolithium reagent like n-butyllithium, would generate a highly reactive aryllithium species. This intermediate could then be trapped with various electrophiles in nucleophilic addition reactions to introduce a wide range of substituents onto the aromatic ring.
However, there is a lack of specific documented examples in the scientific literature of halogen-lithium exchange reactions being performed on a halogenated precursor of this compound. Theoretically, the process is feasible, but the presence of the acidic N-H proton of the amino group and the electrophilic Weinreb amide carbonyl group would complicate the reaction, likely requiring protection of the amino group before the exchange.
Other Derivatization Reactions on the Amino Moiety (e.g., Acylation, Hydrazino Conversion)
The primary amino group of this compound is a versatile handle for various derivatization reactions.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-3-amino-N-methoxy-N-methylbenzamide. This reaction is generally high-yielding and can be used to introduce a variety of functional groups.
| Acylating Agent | Base | Product |
| Acetyl chloride | Pyridine | 3-(acetylamino)-N-methoxy-N-methylbenzamide |
| Benzoyl chloride | Triethylamine (B128534) | 3-(benzoylamino)-N-methoxy-N-methylbenzamide |
Hydrazino Conversion: The conversion of the primary amino group to a hydrazine (B178648) or hydrazone derivative is also a plausible transformation. This would typically involve diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent reduction of the diazonium salt would yield the corresponding hydrazine. Alternatively, the diazonium salt could be coupled with other reagents to form azo compounds.
It is important to note that specific, optimized conditions for these reactions on this compound are not widely reported and would likely require empirical determination.
Mechanistic Investigations of Reactions Involving 3 Amino N Methoxy N Methylbenzamide Derivatives
Elucidation of Reaction Pathways
The elucidation of reaction pathways is fundamental to comprehending how reactants are converted into products. For derivatives of 3-amino-N-methoxy-N-methylbenzamide, several key mechanistic routes have been proposed and investigated.
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) mechanisms are a cornerstone of many organic reactions, involving the transfer of a single electron from a donor to an acceptor molecule, leading to the formation of radical ions. youtube.comyoutube.com In the context of N-alkoxyamide derivatives, an SET pathway can be initiated by a suitable reductant or under photolytic conditions. This process would involve the transfer of an electron to the benzamide (B126) derivative, forming a radical anion. This intermediate can then undergo further reactions, such as fragmentation or coupling. For instance, in the anti-Markovnikov addition of alkoxides to alkynes, a proposed SET from the alkoxide to the alkyne generates a radical anion intermediate, which dictates the reaction's stereoselectivity. ucl.ac.uk While direct evidence for SET mechanisms in reactions of this compound derivatives is not extensively documented, the principles of SET provide a plausible framework for understanding certain transformations, particularly those involving redox processes.
Nitrene-Transfer Reaction Mechanisms
Nitrene-transfer reactions are powerful tools for the formation of carbon-nitrogen bonds. researchgate.netnih.govrsc.org These reactions often involve the generation of a transient, highly reactive nitrene or a metal-nitrenoid species that is then transferred to a substrate. For derivatives of this compound, particularly N-acyloxy or N-alkoxy derivatives, transition metal-catalyzed nitrene transfer represents a significant reaction pathway.
An iron(II)-catalyzed nitrene transfer reaction from N-acyloxyamides to sulfoxides, for example, has been shown to proceed through a proposed Fe-nitrenoid complex. organic-chemistry.org The catalytic cycle is thought to commence with the coordination of the N-acyloxyamide to the Fe(II) catalyst, followed by N-O bond cleavage to form an iron-nitrenoid intermediate. This intermediate then reacts with the substrate (e.g., a sulfoxide) to deliver the nitrene and regenerate the catalyst. organic-chemistry.org This type of mechanism is highly relevant to understanding the reactivity of activated derivatives of this compound in amination and amidation reactions. nih.gov
Interrupted Borrowing Hydrogen (IBH) Strategy
The Interrupted Borrowing Hydrogen (IBH) strategy is a subset of the borrowing hydrogen methodology, which is an atom-economical process for C-C and C-N bond formation. rsc.orgrsc.orgunivie.ac.at The conventional borrowing hydrogen process involves the temporary "borrowing" of hydrogen from a substrate (often an alcohol) by a transition metal catalyst to form a metal-hydride and an oxidized intermediate (e.g., an aldehyde or ketone). This intermediate then reacts with another component, and the resulting product is subsequently reduced by the metal-hydride, returning the borrowed hydrogen.
In the IBH strategy, the final hydrogen-return step is intercepted by another reaction. rsc.orgresearchgate.net For instance, a Pd-catalyzed aminomethylation has been developed using methanol (B129727) as a methylene (B1212753) source via an IBH strategy. rsc.orgresearchgate.net While specific applications involving this compound are not detailed in the literature, the general principle could be applied to its derivatives. A hypothetical IBH reaction could involve the oxidation of a primary alcohol to an aldehyde, which then reacts with the amino group of a 3-aminobenzamide (B1265367) derivative to form an imine. This imine could then be trapped by a nucleophile before the borrowed hydrogen is returned.
Kinetic Studies and Reaction Rate Determinants
Kinetic studies are essential for determining the rate of a reaction and understanding which steps are rate-limiting. Such studies often involve monitoring the concentration of reactants or products over time under various conditions (e.g., changing catalyst loading, substrate concentration, or temperature).
For example, kinetic investigations of the aqueous decomposition of N-(hydroxymethyl)phthalimidines, which are structurally related to N-alkoxyamides, have been performed as a function of pH. amazonaws.com These studies reveal how the rate of reaction is influenced by the acidity or basicity of the solution, providing insights into the roles of protonation and deprotonation steps in the reaction mechanism. amazonaws.com For reactions involving derivatives of this compound, kinetic analysis could reveal whether the formation of a key intermediate, such as a nitrenoid or a radical, is the rate-determining step. A kinetic isotope effect (KIE) study, for instance, where a hydrogen atom is replaced by deuterium (B1214612), can indicate if a C-H bond is broken in the rate-determining step, a common feature in borrowing hydrogen mechanisms. nih.gov
| Kinetic Parameter | Significance in Mechanistic Elucidation | Example Application |
| Reaction Order | Indicates the number of molecules involved in the rate-determining step. | Determining if a reaction is unimolecular or bimolecular. |
| Rate Constant (k) | Quantifies the speed of a reaction. | Comparing the efficiency of different catalysts. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Understanding the temperature dependence of a reaction. |
| Kinetic Isotope Effect (KIE) | Reveals if a specific bond to an isotopically labeled atom is broken in the rate-determining step. | Probing C-H bond activation in borrowing hydrogen reactions. nih.gov |
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction, providing definitive evidence for proposed mechanisms. nih.govyoutube.com By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), the fate of that atom can be tracked using techniques like mass spectrometry and NMR spectroscopy.
In the context of nitrene-transfer reactions, ¹⁵N-labeling of the amine substrate can confirm that the nitrogen atom in the product originates from the amine. researchgate.net For instance, in a proposed copper-catalyzed conversion of anilines, a ¹⁵N-labeled aniline (B41778) could be used to verify the origin of the nitrogen in the final alkenylnitrile product. researchgate.net Similarly, in studying the mechanism of DNA cleavage by 1,2,4-benzotriazine (B1219565) 1,4-di-N-oxides, isotopic labeling with deuterium was used to rule out a mechanism involving atom-abstracting drug radicals. nih.gov For reactions involving this compound derivatives, ¹⁸O-labeling of the methoxy (B1213986) group could be employed to determine the fate of this group during a reaction, clarifying whether it is retained or cleaved.
| Isotope | Application in Studying Benzamide Derivative Reactions | Analytical Technique |
| ¹⁵N | Tracing the nitrogen atom from the amino or amide group. | Mass Spectrometry, ¹⁵N NMR |
| ¹³C | Following the carbon backbone of the molecule. | ¹³C NMR, Mass Spectrometry |
| ¹⁸O | Investigating the fate of the carbonyl or methoxy oxygen. | Mass Spectrometry |
| ²H (Deuterium) | Probing C-H bond cleavage (Kinetic Isotope Effect). | ¹H NMR, Mass Spectrometry |
Identification of Key Intermediates (e.g., α-aminoalkyl radicals, Fe-nitrenoid complexes)
The direct or indirect detection of transient intermediates is a critical component of mechanistic investigation, providing a snapshot of the reaction as it progresses.
α-aminoalkyl radicals are key intermediates in a variety of transformations. They can be generated from tertiary amines via single electron transfer (SET) oxidation or hydrogen atom transfer (HAT). nih.gov These radicals are known to participate in cross-electrophile couplings and can act as halogen atom transfer agents. nih.govmanchester.ac.uk In reactions involving derivatives of this compound that also contain a tertiary amine moiety, the formation of an α-aminoalkyl radical is a plausible mechanistic step.
Fe-nitrenoid complexes have been proposed as key intermediates in iron-catalyzed nitrene transfer reactions. organic-chemistry.orgresearchgate.net In the reaction of N-acyloxyamides with sulfoxides catalyzed by Fe(OTf)₂, a high-valent iron-nitrenoid is suggested to be the active species that transfers the nitrene group. organic-chemistry.org The identification of such intermediates can often be achieved through spectroscopic methods under reaction conditions or by trapping experiments. For derivatives of this compound that can act as nitrene precursors, the formation of analogous Fe-nitrenoid or other metal-nitrenoid species is a likely event in catalyzed amination reactions. researchgate.net
| Intermediate | Method of Generation | Role in Reaction | Relevant Reaction Type |
| α-aminoalkyl radical | Single Electron Transfer (SET) from a tertiary amine | Halogen atom transfer, radical coupling | Cross-electrophile coupling nih.gov |
| Fe-nitrenoid complex | Reaction of an N-acyloxyamide with an Fe(II) catalyst | Nitrene transfer agent | C-N bond formation, amination organic-chemistry.org |
Structural Modifications and Derivatization Strategies for Enhancing Molecular Properties
Systematic Exploration of Benzamide (B126) Ring Substitutions (e.g., positional, electronic, steric effects)
The benzamide ring of 3-amino-N-methoxy-N-methylbenzamide offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups impact the molecule's properties. The nature and position of these substituents can profoundly influence the compound's electronic and steric characteristics, which in turn can affect its binding affinity to biological targets, as well as its pharmacokinetic properties.
Positional Effects: The existing amino group at the 3-position and the N-methoxy-N-methylamide group at the 1-position leave positions 2, 4, 5, and 6 on the benzene (B151609) ring available for substitution. The placement of a substituent at each of these positions will have distinct effects. For instance, substitution at the 2-position (ortho to the amide) could induce a significant conformational change in the amide bond due to steric hindrance. Substitution at the 4-position (para to the amide) might have a more direct impact on the molecule's polarity and ability to form hydrogen bonds.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the acidity/basicity of the amino and amide groups. An EDG, such as a hydroxyl or methoxy (B1213986) group, would increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, an EWG, like a nitro or cyano group, would decrease the ring's electron density.
Steric Effects: The size and shape of the substituents (steric effects) are critical for determining how the molecule fits into a binding site. Bulky substituents can create steric clashes, preventing optimal binding, or they can be used to probe the size and shape of the binding pocket.
A systematic exploration would involve synthesizing a library of derivatives with varied substituents at each available position on the benzamide ring. The following table illustrates a hypothetical set of substitutions and their potential effects.
| Position of Substitution | Substituent | Electronic Effect | Steric Effect | Potential Impact on Properties |
| 2 | -Cl | Electron-withdrawing | Moderate | May alter amide conformation and receptor interaction. |
| 4 | -OH | Electron-donating | Small | Could introduce a new hydrogen bonding site. |
| 5 | -CH3 | Electron-donating | Moderate | May enhance hydrophobic interactions. |
| 6 | -F | Electron-withdrawing | Small | Can improve metabolic stability and binding affinity. |
This table is illustrative and based on general principles of medicinal chemistry.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a different chemical scaffold while aiming to retain or improve its biological activity. Current time information in Bangalore, IN.sigmaaldrich.comnih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. Current time information in Bangalore, IN.sigmaaldrich.com For this compound, the benzamide core could be replaced by other aromatic or heteroaromatic systems that maintain a similar spatial arrangement of the key functional groups (the amino group and the N-methoxy-N-methylamide side chain).
Isosteric replacements are a related concept where a functional group is exchanged with another that has similar physical and chemical properties. cambridgemedchemconsulting.com This can be used to fine-tune the properties of a molecule. For example, the amide bond itself is a common target for isosteric replacement to improve metabolic stability.
Common isosteric replacements for the amide bond in the N-methoxy-N-methylbenzamide moiety could include:
1,2,3-triazoles
Oxadiazoles
Tetrazoles
Esters
Sulfonamides
The following table presents some potential scaffold hops and isosteric replacements for this compound.
| Original Scaffold/Group | Replacement Scaffold/Group | Rationale |
| Benzene Ring | Pyridine Ring | Introduces a nitrogen atom, altering basicity and potential for hydrogen bonding. |
| Benzene Ring | Thiophene Ring | Changes the aromatic system, potentially altering binding mode and physicochemical properties. |
| Amide Bond | 1,3,4-Oxadiazole | Acts as a bioisostere of the amide bond, often with improved metabolic stability. nih.gov |
| Amino Group | Hydroxyl Group | Classical bioisosteric replacement to probe the importance of the hydrogen bond donating/accepting capabilities. |
This table is illustrative and based on general principles of medicinal chemistry.
Chiral Synthesis of Optically Active Derivatives
The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological activities and metabolic profiles. While this compound itself is achiral, derivatization can introduce chirality. For example, substitution on the methyl group of the amide nitrogen with a larger, asymmetric alkyl chain would create a chiral center.
The synthesis of optically active derivatives can be achieved through several methods:
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to directly synthesize the desired stereoisomer.
Chiral Resolution: Separating a racemic mixture into its individual enantiomers, for example, by using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of methods for the synthesis of chiral amino alcohols and amines is an active area of research and could be applied to derivatives of this compound. researchgate.netnih.gov
Design and Synthesis of Conformationally Constrained Analogues
The flexibility of a molecule can be a disadvantage if it needs to adopt a specific conformation to bind to its target. The design and synthesis of conformationally constrained analogues aim to lock the molecule into its bioactive conformation, which can lead to increased potency and selectivity.
For this compound, conformational flexibility exists in the rotation around the bond connecting the benzene ring to the amide group and the bonds within the N-methoxy-N-methylamide side chain. Strategies to constrain this flexibility include:
Introduction of Rings: Incorporating the rotatable bonds into a new ring system. For example, bridging the amino group with an adjacent position on the benzene ring to form a cyclic structure.
Introduction of Bulky Groups: Placing large substituents adjacent to rotatable bonds to restrict their movement.
Use of Unsaturated Bonds: Introducing double or triple bonds can limit conformational freedom.
The synthesis of conformationally restricted amino acids is a well-established strategy in peptidomimetics and drug design and provides a conceptual framework for designing constrained analogues of this compound. nih.gov
Applications in Chemical Biology and Advanced Drug Discovery Research Non Clinical Focus
Development of Chemical Probes for Target Engagement Studies
Chemical probes are essential tools for validating and studying the function of biological targets. The aminobenzamide scaffold has been incorporated into such probes. For instance, derivatives like 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (B126) (4-¹¹C-MBZA) have been synthesized and evaluated as PET imaging probes. nih.gov In preclinical studies, 4-¹¹C-MBZA demonstrated a high propensity for melanoma tumors, allowing for clear visualization and target engagement assessment in vivo. nih.gov While not the exact 3-amino isomer, this research highlights the utility of the methoxybenzamide core in creating probes to selectively target and study specific cell types or tissues. nih.gov The development of such probes is crucial for understanding disease biology and confirming that a potential drug is interacting with its intended target in a cellular environment.
Ligand-Target Binding Characterization and Affinity Profiling
Furthermore, in the development of the dual TTK/CLK2 inhibitor CC-671, which contains a 4-amino-3-methoxy-N-methylbenzamide component, molecular docking analyses have been used to simulate interactions with target proteins. nih.gov These computational models suggest that the methylbenzamide group can form key hydrogen bonds within the ligand-binding cavity of transporters like ABCG2, influencing the compound's cellular activity. nih.gov This detailed characterization of binding modes is fundamental to refining the design of more potent and selective inhibitors.
Biochemical and Cellular Mechanism-of-Action Studies (in vitro, cell-based, non-clinical)
Understanding how a compound affects biological systems at the molecular and cellular level is a cornerstone of drug discovery. The aminobenzamide scaffold has been integral to molecules used in these mechanism-of-action studies.
The versatility of the aminobenzamide scaffold is demonstrated by its incorporation into inhibitors targeting a diverse range of enzymes.
Kinases (TTK/CLK2): A derivative, 4-{[4-(Cyclopentyloxy)-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}-3-methoxy-N-methylbenzamide, known as CC-671, is a potent dual inhibitor of Threonine Tyrosine Kinase (TTK) and CDC-like Kinase 2 (CLK2). nih.govaacrjournals.org TTK is a critical component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. patsnap.com CLK2 is involved in the regulation of mRNA splicing. nih.gov CC-671 was shown to potently inhibit the phosphorylation of KNL1 and SRp75, which are direct substrates of TTK and CLK2, respectively. aacrjournals.org This dual inhibition disrupts two critical cellular processes, leading to mitotic catastrophe and cell death in cancer cells. aacrjournals.orgpatsnap.com
Deacetylases (HDAC2): The broader o-aminobenzamide structure is recognized as a key zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors. nih.gov These inhibitors have shown promise in cancer therapy. While not containing the N-methoxy-N-methyl group, these related structures demonstrate the importance of the aminobenzamide core in interacting with the active site of enzymes like HDAC1 and HDAC2. nih.gov
Other Enzymes: Research has also explored the N-aminobenzamide scaffold as a potential framework for inhibiting other enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which is a target for managing blood sugar levels. nih.gov
Table 1: Enzyme Inhibition by Aminobenzamide-Containing Compounds
| Compound/Scaffold | Target Enzyme(s) | Mechanism of Inhibition | Research Focus |
| CC-671 | TTK, CLK2 | ATP-competitive inhibition; prevents phosphorylation of substrates KNL1 and SRp75. aacrjournals.org | Triple-Negative Breast Cancer nih.govaacrjournals.org |
| o-Aminobenzamide Scaffold | HDAC1, HDAC2 | Acts as a Zinc-Binding Group (ZBG) in the enzyme's active site. nih.gov | Cancer Therapy nih.gov |
| N-Aminobenzamide Scaffold | DPP-IV | Designed to interact with the enzyme's active site. nih.gov | Diabetes nih.gov |
By inhibiting key enzymes, compounds containing the aminobenzamide scaffold can perturb major cellular pathways.
Cell Cycle Perturbation: The inhibition of TTK by derivatives such as CC-671 directly impacts the cell cycle. nih.gov TTK's role in the spindle assembly checkpoint is to halt mitosis until all chromosomes are correctly attached to the mitotic spindle. patsnap.com Inhibiting TTK overrides this checkpoint, causing cells to proceed through mitosis with misaligned chromosomes. researchgate.netwustl.edu This leads to aberrant cell division, the formation of multinucleated cells, chromosomal instability, and ultimately, a form of programmed cell death known as mitotic catastrophe. nih.govresearchgate.netwustl.edu Studies have shown that both genetic and pharmacological inhibition of TTK leads to a significant decrease in cancer cell proliferation by disrupting cell cycle progression and increasing apoptosis. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Analysis in Lead Optimization
SAR analysis is an iterative process where the chemical structure of a lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
The development of potent inhibitors based on the aminobenzamide scaffold heavily relies on SAR studies. The discovery of CC-671, for example, began with a phenotypic screen that identified a series of 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines with activity against triple-negative breast cancer (TNBC) cell lines. nih.gov
The optimization process involved modifying different parts of the lead molecule, including the aminobenzamide portion, to enhance activity and selectivity. This cell-based driven SAR approach led to the identification of CC-671 as a compound with a potent and unique dual-inhibition profile against TTK and CLK2, along with favorable in vivo properties that supported its advancement into further development. nih.govacs.org Similar SAR principles have been applied to other aminobenzamide-containing scaffolds to develop potent and selective inhibitors for other targets, such as the 12-lipoxygenase enzyme. nih.gov These studies systematically correlate changes in the molecular structure with changes in biochemical activity, guiding the design of more effective molecules.
Rational Design of Enhanced Molecular Constructs
There is no publicly available research to support the use of 3-amino-N-methoxy-N-methylbenzamide in the rational design of enhanced molecular constructs.
Co-crystallography and Protein-Ligand Complex Structural Analysis
There are no published co-crystallography studies or structural analyses of protein-ligand complexes involving this compound.
Analytical and Spectroscopic Characterization Techniques for N Methoxy N Methylbenzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For 3-amino-N-methoxy-N-methylbenzamide, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the N-methoxy-N-methyl group protons. The aromatic protons will typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the benzene (B151609) ring. The protons of the amino group (-NH₂) are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The N-methyl (N-CH₃) and N-methoxy (O-CH₃) groups will each exhibit a singlet, typically in the upfield region of the spectrum. For comparison, the ¹H NMR data for related benzamide (B126) derivatives are presented in Table 1.
¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbons of the N-methoxy-N-methyl group. The carbonyl carbon (C=O) typically resonates in the downfield region, around 168-172 ppm. The aromatic carbons will show a series of signals in the range of δ 110-150 ppm, with the carbon attached to the amino group appearing at a characteristic chemical shift. The N-methyl and N-methoxy carbons will appear in the upfield region. Table 2 provides ¹³C NMR data for related compounds, which can be used to predict the chemical shifts for the target molecule. chemicalbook.comnih.gov
¹⁹F NMR Spectroscopy would be relevant if the benzamide derivative contained a fluorine substituent, such as in the case of N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide. rsc.org This technique is highly sensitive to the chemical environment of fluorine atoms and provides valuable structural information.
Table 1: ¹H NMR Data for Selected N-Methoxy-N-methylbenzamide Derivatives
| Compound | Aromatic Protons (ppm) | N-CH₃ (ppm) | O-CH₃ (ppm) | Other Protons (ppm) |
|---|---|---|---|---|
| N-methoxy-N-methylbenzamide rsc.org | 7.3-7.8 (m, 5H) | 3.35 (s, 3H) | 3.55 (s, 3H) | |
| 2-chloro-N-methoxy-N-methylbenzamide rsc.org | 7.2-7.6 (m, 4H) | 3.30 (s, 3H) | 3.60 (s, 3H) | |
| 3-chloro-N-methoxy-N-methylbenzamide rsc.org | 7.2-7.7 (m, 4H) | 3.34 (s, 3H) | 3.56 (s, 3H) | |
| N-methoxy-N-methyl-4-nitrobenzamide rsc.org | 7.8-8.3 (m, 4H) | 3.40 (s, 3H) | 3.65 (s, 3H) | |
| N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide rsc.org | 7.4-7.8 (m, 4H) | 3.38 (s, 3H) | 3.59 (s, 3H) | |
| 4-cyano-N-methoxy-N-methylbenzamide rsc.org | 7.7-7.9 (m, 4H) | 3.39 (s, 3H) | 3.62 (s, 3H) | |
| N,4-dimethoxy-N-methylbenzamide rsc.org | 6.9-7.8 (m, 4H) | 3.32 (s, 3H) | 3.54 (s, 3H) | 3.85 (s, 3H, Ar-OCH₃) |
Table 2: ¹³C NMR Data for Selected N-Methoxy-N-methylbenzamide Derivatives
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | N-CH₃ (ppm) | O-CH₃ (ppm) | Other Carbons (ppm) |
|---|---|---|---|---|---|
| N-methoxy-N-methylbenzamide rsc.org | 170.5 | 127.5, 128.5, 129.8, 134.2 | 33.8 | 61.2 | |
| 2-chloro-N-methoxy-N-methylbenzamide rsc.org | 168.1 | 127.2, 129.5, 130.1, 130.8, 131.5, 135.9 | 33.5 | 61.5 | |
| 3-chloro-N-methoxy-N-methylbenzamide rsc.org | 168.9 | 125.8, 127.8, 129.7, 130.2, 134.3, 136.1 | 33.7 | 61.4 | |
| N-methoxy-N-methyl-4-nitrobenzamide rsc.org | 168.2 | 123.6, 129.1, 140.5, 149.2 | 33.9 | 61.6 | |
| N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide rsc.org | 168.5 | 118.9 (q, J=258 Hz, CF₃), 121.5, 126.0, 129.9, 136.5, 149.0 | 33.8 | 61.5 | |
| 4-cyano-N-methoxy-N-methylbenzamide rsc.org | 168.0 | 113.8, 118.2 (CN), 129.5, 132.3, 138.8 | 33.8 | 61.5 | |
| N,4-dimethoxy-N-methylbenzamide rsc.org | 169.8 | 113.7, 126.5, 130.2, 162.5 | 33.6 | 61.3 | 55.4 (Ar-OCH₃) |
Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI-MS))
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₂N₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like aminobenzamides. It typically produces protonated molecules [M+H]⁺ or other adducts. For this compound, the [M+H]⁺ ion would have an m/z of approximately 181.0972. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated. uni.luuni.lu The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information. For instance, the fragmentation of related N-methoxy-N-methylbenzamides often involves the loss of the methoxy (B1213986) or the N-methyl group.
Table 3: Predicted Mass Spectrometry Data for Aminated N-Methoxy-N-methylbenzamide Isomers
| Adduct | Predicted m/z for 3-amino-4-methoxy-N-methylbenzamide uni.lu | Predicted m/z for 4-amino-3-methoxy-N-methylbenzamide uni.lu |
|---|---|---|
| [M+H]⁺ | 181.09715 | 181.09715 |
| [M+Na]⁺ | 203.07909 | 203.07909 |
| [M-H]⁻ | 179.08259 | 179.08259 |
| [M+NH₄]⁺ | 198.12369 | 198.12369 |
| [M+K]⁺ | 219.05303 | 219.05303 |
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography (UPLC))
Chromatographic techniques are used to separate, identify, and quantify the components of a mixture.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of N-methoxy-N-methylbenzamide derivatives. A suitable reversed-phase HPLC method would typically use a C18 column with a mobile phase consisting of a mixture of water (often with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity is determined by integrating the peak area of the main component relative to the total peak area. Commercial suppliers of this compound indicate that HPLC data is available. bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While some N-methoxy-N-methylbenzamide derivatives can be analyzed by GC-MS, the presence of the polar amino group in this compound might require derivatization to improve its volatility and chromatographic behavior.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. UPLC is also a suitable technique for the analysis of N-methoxy-N-methylbenzamide derivatives. bldpharm.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is expected to be a strong band in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations also give rise to characteristic bands in the fingerprint region of the spectrum. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for Related Benzamide Derivatives
| Functional Group | N-methylbenzamide chemicalbook.com (cm⁻¹) | 3-aminobenzamide (B1265367) bldpharm.com (cm⁻¹) | Expected Range for this compound (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (amine) | - | 3300-3500 | 3300-3500 (two bands) |
| N-H Stretch (amide) | ~3300 | ~3200-3400 | - |
| C-H Stretch (aromatic) | ~3060 | ~3050 | 3000-3100 |
| C-H Stretch (aliphatic) | ~2950 | - | 2800-3000 |
| C=O Stretch (amide) | ~1640 | ~1650 | 1630-1680 |
| C=C Stretch (aromatic) | ~1600, 1480 | ~1600, 1500 | 1450-1600 |
| N-H Bend | ~1540 | ~1620 | 1550-1650 |
X-ray Crystallography for Molecular Structure Elucidation
While the crystal structure of this compound is not publicly available, the crystal structure of the related compound, 4-methoxy-N-methylbenzamide, has been reported. researchgate.net This structure reveals that the molecule is nearly planar, with a small dihedral angle between the amide group and the benzene ring. researchgate.net It is expected that this compound would adopt a similar conformation. The presence of the amino group could lead to the formation of intermolecular hydrogen bonds, which would influence the crystal packing. Obtaining a single crystal of sufficient quality would allow for the complete elucidation of its three-dimensional structure, providing definitive proof of its chemical identity and conformation.
Table 5: Crystallographic Data for 4-methoxy-N-methylbenzamide researchgate.net
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.7350 (17) |
| b (Å) | 9.2750 (19) |
| c (Å) | 10.719 (2) |
| β (°) | 99.83 (3) |
| Volume (ų) | 855.7 (3) |
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a cornerstone of modern organic chemistry due to their utility in the preparation of ketones and aldehydes. However, the development of more efficient, atom-economical, and scalable methods for the synthesis of functionalized derivatives like 3-amino-N-methoxy-N-methylbenzamide remains an active area of research.
Future investigations will likely focus on the development of novel catalytic systems that can directly and selectively introduce the aminobenzamide moiety. This includes the exploration of palladium-catalyzed carbonylative coupling reactions which have shown promise in the synthesis of Weinreb amides from aryl halides or triflates. nih.gov Research into one-pot, transition-metal-free methods, for instance, using phosphorus trichloride, also presents a promising avenue for large-scale, cost-effective production. nih.gov Furthermore, the application of photoredox catalysis could open up new, milder reaction pathways for the synthesis of such amides. beilstein-journals.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Carbonylative Coupling | High efficiency, broad substrate scope. | Development of more active and recyclable catalysts, use of greener solvents. |
| Transition-Metal-Free Synthesis | Cost-effective, avoids heavy metal contamination. | Optimization of reaction conditions for broader functional group tolerance. nih.gov |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. beilstein-journals.org | Exploration of new photocatalysts and reaction mechanisms. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Integration with AI for real-time optimization. |
Integration with Advanced Chemoinformatic and AI-Driven Design
Expansion of Mechanistic Understanding for Complex Transformations
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and developing new transformations. While the general reactivity of Weinreb amides is well-established, the influence of the 3-amino substituent on the electronic and steric properties of the molecule, and consequently its reactivity, warrants further investigation.
Future studies should focus on detailed mechanistic investigations of key transformations involving this compound. This includes computational modeling and experimental studies to elucidate transition states, reaction intermediates, and potential side reactions. For example, understanding the mechanism of 3-aminobenzamide-mediated biological effects, such as the increase in sister chromatid exchanges, can provide insights into its molecular interactions. nih.gov A deeper mechanistic understanding will enable more precise control over reaction outcomes and facilitate the design of novel, selective transformations.
Exploration of New Biological Targets and Pathways for Chemical Intervention
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. The presence of the amino group in this compound opens up avenues for exploring new biological targets and therapeutic applications.
Building on the known activities of related compounds, such as the use of o-aminobenzamide derivatives as anti-gastric cancer agents, future research should investigate the potential of this compound and its analogs against a broader range of diseases. nih.govnih.gov Studies have shown that 3-aminobenzamide (B1265367) can act as a poly(ADP-ribose) polymerase (PARP) inhibitor, suggesting potential applications in cancer therapy and wound healing. nih.govacs.org The exploration of its effects on various cellular pathways, including those involved in DNA repair and cell cycle regulation, could uncover novel therapeutic opportunities. frontiersin.org Furthermore, the structural similarity to compounds like procainamide (B1213733) suggests that cardiovascular targets could also be of interest. wikipedia.org
| Potential Therapeutic Area | Rationale based on Related Compounds | Future Research Direction |
| Oncology | o-aminobenzamide derivatives show anti-gastric cancer activity. nih.govnih.gov 3-aminobenzamide is a PARP inhibitor. nih.gov | Screening against a panel of cancer cell lines; investigation of mechanisms of action. |
| Wound Healing | 3-aminobenzamide enhances wound healing in irradiated models. acs.org | In vivo studies to evaluate efficacy in different wound models. |
| Cardiovascular Diseases | Structural similarity to procainamide, an antiarrhythmic agent. wikipedia.org | Evaluation of activity on ion channels and other cardiovascular targets. |
| Inflammatory Diseases | PARP inhibitors have shown anti-inflammatory effects. | Investigation in models of inflammatory diseases. |
Sustainable and Green Chemistry Innovations in Benzamide Synthesis and Utilization
The principles of green chemistry are increasingly guiding the development of chemical processes. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally benign methodologies.
This includes the development of synthetic routes that utilize renewable starting materials, employ greener solvents or solvent-free conditions, and minimize waste generation. researchgate.netnih.gov The use of biocatalysis, for example, employing enzymes for amide bond formation, represents a promising green alternative to traditional chemical methods. rsc.org Furthermore, research into the design of biodegradable derivatives of this compound could mitigate the environmental impact of its potential applications. The use of sustainable reaction media, such as quartz sand, has also been explored for related coupling reactions, offering a safer and eco-friendly alternative. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-amino-N-methoxy-N-methylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation of 3-aminobenzoic acid derivatives. A common approach involves reacting 3-aminobenzoyl chloride with N-methoxy-N-methylamine in the presence of a base (e.g., NaHCO₃) in dichloromethane or acetonitrile . Alternatively, coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can activate the carboxylic acid for amide bond formation under mild conditions . Key variables include solvent polarity (acetonitrile enhances DMT-MM solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–2.5 equiv. of amine for complete conversion). Yield optimization requires monitoring via TLC or LC-MS to track intermediate stability .
Q. How should researchers assess the mutagenic potential of this compound during handling?
- Methodological Answer : Ames II testing is recommended to evaluate mutagenicity, as demonstrated for structurally related anomeric amides . Comparative analysis with analogs (e.g., N-acyloxy-N-alkoxybenzamides) indicates that mutagenicity correlates with electron-deficient aromatic rings and leaving group stability . For 3-amino derivatives, substituent effects (e.g., the electron-donating amino group) may reduce mutagenic risk compared to halogenated analogs. Always conduct hazard assessments per ACS guidelines, including vapor pressure analysis, personal protective equipment (PPE) selection, and fume hood use .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.2–3.5 ppm for N–OCH₃), aromatic protons (δ 6.5–7.5 ppm), and amide carbonyl (δ ~165–170 ppm in 13C) .
- FT-IR : Validate the amide C=O stretch (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹ for primary amine) .
- HRMS : Exact mass analysis ensures molecular formula consistency (e.g., C₉H₁₁N₂O₂ requires m/z 179.0821) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in the thermal stability of this compound derivatives?
- Methodological Answer : Differential Scanning Calorimetry (DSC) data may conflict with theoretical predictions due to polymorphic variations or decomposition pathways. Use density functional theory (DFT) to model transition states during thermal degradation (e.g., HERON reactions involving N–O bond cleavage) . Compare activation energies (ΔG‡) across derivatives to identify stabilizing substituents. Experimentally, pair DSC with thermogravimetric analysis (TGA) to distinguish melting points from exothermic decomposition events .
Q. What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct bromination or nitration at the para position of the amino group using FeBr₃ or HNO₃/H₂SO₄. Steric hindrance from the N-methoxy group favors meta/para selectivity .
- Cross-Coupling : Suzuki-Miyaura reactions require protecting the amine (e.g., as a Boc derivative) to prevent catalyst poisoning. Use Pd(OAc)₂/XPhos in THF/water (3:1) at 80°C for aryl boronic acid coupling .
- Reductive Amination : Convert the primary amine to secondary/tertiary amines using aldehydes and NaBH₃CN in MeOH .
Q. How do solvent effects influence the hydrogen-bonding network of this compound in crystallization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) promote intermolecular N–H⋯O hydrogen bonds between the amide and methoxy groups, leading to monoclinic crystals (space group P21/c) . In contrast, nonpolar solvents (toluene, hexane) favor intramolecular H-bonding, resulting in amorphous solids. Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond angles (e.g., C–N–O ~120°) and packing motifs .
Q. What analytical approaches reconcile discrepancies in biological activity data for this compound analogs?
- Methodological Answer : Contradictory enzyme inhibition assays (e.g., IC₅₀ variability) often arise from assay conditions (pH, ionic strength) or compound purity. Validate results via:
- Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate Hill slopes and detect non-specific binding .
- HPLC-Purity : Ensure >95% purity via C18 columns (ACN/water gradient) to exclude degradation products .
- Molecular Docking : Compare binding poses (e.g., Glide SP/XP) with co-crystal structures of target proteins to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
